Cas no 87171-25-3 (1-4-(aminomethyl)phenylethan-1-one)

1-4-(aminomethyl)phenylethan-1-one structure
87171-25-3 structure
Product Name:1-4-(aminomethyl)phenylethan-1-one
CAS No:87171-25-3
MF:C9H11NO
MW:149.189742326736
MDL:MFCD03410954
CID:720459
PubChem ID:12435392
Update Time:2024-10-26

1-4-(aminomethyl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(Aminomethyl)phenyl)ethanone
    • 1-[4-(aminomethyl)phenyl]ethanone
    • Ethanone, 1-[4-(aminomethyl)phenyl]-
    • Ethanone, 1-[4-(aminomethyl)phenyl]- (9CI)
    • 1-[4-(aminomethyl)phenyl]ethan-1-one
    • 4-(Acetylbenzyl)amin
    • ETHANONE,1-[4-(AMINOMETHYL)PHENYL]
    • 1-4-(aminomethyl)phenylethan-1-one
    • 1-[4-(Aminomethyl)phenyl]ethanone (ACI)
    • 4-Acetylbenzylamine
    • SVUFTNBKCAMKND-UHFFFAOYSA-N
    • AKOS006279166
    • D87575
    • ALBB-013748
    • 1-(4-(aminomethyl)phenyl)ethan-1-one
    • EN300-243175
    • Ethanone, 1-[4-(aminomethyl)phenyl]-, hydrochloride
    • 87171-25-3
    • DTXSID80498183
    • SCHEMBL856509
    • MDL: MFCD03410954
    • Inchi: 1S/C9H11NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6,10H2,1H3
    • InChI Key: SVUFTNBKCAMKND-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(CN)=CC=1

Computed Properties

  • Exact Mass: 149.08400
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09000
  • LogP: 2.04820

1-4-(aminomethyl)phenylethan-1-one Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-4-(aminomethyl)phenylethan-1-one Pricemore >>

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1-4-(aminomethyl)phenylethan-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt phosphide (Co2P) Solvents: Isopropanol ;  2 h, 40 bar, 130 °C
Reference
A cobalt phosphide catalyst for the hydrogenation of nitriles
Mitsudome, Takato; et al, Chemical Science, 2020, 11(26), 6682-6689

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Nickel ,  Aluminum zinc oxide Solvents: Hexane ;  16 h, 10 bar, 60 °C
Reference
Room-temperature synthesis of primary amines by selective hydrogenation of nitriles over ZnAlOx supported Ni catalysts
Zhao, Huanyu; et al, Applied Catalysis, 2023, 655,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; rt → 0 °C
1.2 0 °C; 4 h, 60 °C; 60 °C → rt; rt → 0 °C
1.3 Reagents: Sodium bifluoride Solvents: Water ;  > 1 h, 0 °C; 1 h, rt
2.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  36 h, reflux; reflux → rt
2.2 Reagents: Ethylenediamine Solvents: 1-Propanol ;  rt; 24 h, reflux; reflux → rt
Reference
One-pot primary aminomethylation of aryl and heteroaryl halides with sodium phthalimidomethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(11), 2818-2821

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  6 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates
Karmakar, Ujjwal; et al, Journal of Organic Chemistry, 2019, 84(5), 2850-2861

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; 1.5 h, -78 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  0 °C; 1 h, rt; rt → 0 °C
1.3 0 °C; 1 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; rt → 0 °C
2.2 0 °C; 4 h, 60 °C; 60 °C → rt; rt → 0 °C
2.3 Reagents: Sodium bifluoride Solvents: Water ;  > 1 h, 0 °C; 1 h, rt
3.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  36 h, reflux; reflux → rt
3.2 Reagents: Ethylenediamine Solvents: 1-Propanol ;  rt; 24 h, reflux; reflux → rt
Reference
One-pot primary aminomethylation of aryl and heteroaryl halides with sodium phthalimidomethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(11), 2818-2821

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  36 h, reflux; reflux → rt
1.2 Reagents: Ethylenediamine Solvents: 1-Propanol ;  rt; 24 h, reflux; reflux → rt
Reference
One-pot primary aminomethylation of aryl and heteroaryl halides with sodium phthalimidomethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(11), 2818-2821

Production Method 7

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Reference
A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis
Schmidt, Jurema; et al, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates
Karmakar, Ujjwal; et al, Journal of Organic Chemistry, 2019, 84(5), 2850-2861

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Reference
A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis
Schmidt, Jurema; et al, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

Production Method 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Chloroform ;  6 h, 80 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 80 °C
3.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Reference
A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis
Schmidt, Jurema; et al, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

1-4-(aminomethyl)phenylethan-1-one Raw materials

1-4-(aminomethyl)phenylethan-1-one Preparation Products

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